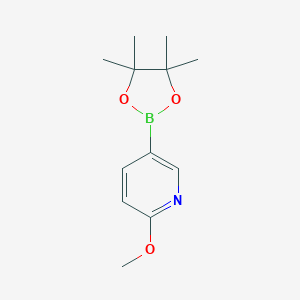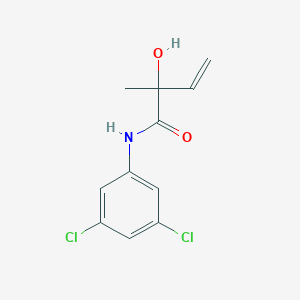
5-(Bromomethyl)-2-fluorobenzonitrile
Übersicht
Beschreibung
5-(Bromomethyl)-2-fluorobenzonitrile (BMFBN) is a synthetic organic compound belonging to the class of aromatic nitriles. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other organic compounds. BMFBN has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Furan-2-enones
5-(Bromomethyl)-2-fluorobenzonitrile can be used in the synthesis of new enones based on Wittig reactions . These enones are synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones have been observed to affect free-radical oxidation in model systems, particularly suppressing the generation of reactive oxygen species .
Derivatization of Carboxyl Containing Analytes
5-(Bromomethyl)-2-fluorobenzonitrile has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The reagent possesses high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . This makes it suitable for use with laser-induced fluorescence detection .
Dye-Sensitized Solar Cells
Although the specific use of 5-(Bromomethyl)-2-fluorobenzonitrile in dye-sensitized solar cells is not explicitly mentioned, dyes, in general, are widely used in emerging fields such as dye-sensitized solar cells . It’s plausible that 5-(Bromomethyl)-2-fluorobenzonitrile, given its properties, could find application in this area.
Textile Dyeing
Again, while the specific use of 5-(Bromomethyl)-2-fluorobenzonitrile in textile dyeing is not explicitly mentioned, dyes are traditionally used in textile dyeing . Given its properties, 5-(Bromomethyl)-2-fluorobenzonitrile could potentially be used in this field.
Functional Textile Processing
Dyes are also used in functional textile processing . Given the properties of 5-(Bromomethyl)-2-fluorobenzonitrile, it could potentially be used in this application.
Food Pigments
Dyes are used as food pigments . While the specific use of 5-(Bromomethyl)-2-fluorobenzonitrile as a food pigment is not explicitly mentioned, it’s plausible that it could be used in this application given its properties.
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
Bromomethyl compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds suggest that they might have good bioavailability .
Result of Action
Bromomethyl compounds are often used as intermediates in organic synthesis, suggesting that they might participate in the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-fluorobenzonitrile can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger substitution reactions. Moreover, the compound’s stability might be affected by factors such as temperature, pH, and the presence of other reactive species .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKPGIJZYZERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378781 | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-fluorobenzonitrile | |
CAS RN |
180302-35-6 | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)


![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)









